N-(3-chloro-4-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Descripción
N-(3-chloro-4-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex organic compound featuring:
- A 1,2,4-triazole core substituted with a cyclohexyl group (position 5) and a pyrrole ring (position 4).
- A sulfanylacetamide side chain linked to a 3-chloro-4-methylphenyl moiety.
This combination of functional groups confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science. The chloro and methyl groups on the phenyl ring enhance lipophilicity and steric bulk, while the cyclohexyl group contributes conformational flexibility and hydrophobic interactions .
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5OS/c1-15-9-10-17(13-18(15)22)23-19(28)14-29-21-25-24-20(16-7-3-2-4-8-16)27(21)26-11-5-6-12-26/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCIATFWSHTPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-chloro-4-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with notable biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C20H21ClN5OS |
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | QLBZJEQCIYYZKH-UHFFFAOYSA-N |
The biological activity of N-(3-chloro-4-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various biological effects such as:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Demonstrated cytotoxic effects on different cancer cell lines.
- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.
Antimicrobial Activity
Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. A study screened various derivatives for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. The results showed that certain modifications in the structure enhance antibacterial activity.
Anticancer Activity
A notable study focused on the anticancer properties of triazole derivatives, including this compound. The findings suggested that:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | Doxorubicin (12) |
| Jurkat (T-cell leukemia) | < 15 | Doxorubicin (10) |
The compound displayed potent cytotoxicity against both cell lines, indicating its potential as an anticancer agent.
Case Study 1: Anticancer Screening
In a multicenter screening of drug libraries for novel anticancer agents, N-(3-chloro-4-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide was identified as a promising candidate due to its significant reduction in cell viability in spheroid models of cancer.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that it inhibited growth effectively at concentrations lower than those required for conventional antibiotics.
Comparación Con Compuestos Similares
Substituent Variations on the Aromatic Ring
| Compound Name | Aromatic Ring Substituents | Key Differences | Biological Implications |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-{[5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 3-Cl, 4-F (vs. 3-Cl, 4-CH₃) | Fluorine (electron-withdrawing) vs. methyl (electron-donating) | Increased polarity and altered receptor binding affinity due to fluorine’s electronegativity . |
| N-(4-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 4-CH₂CH₃ (vs. 3-Cl, 4-CH₃) | Ethyl group increases steric bulk | Reduced solubility but enhanced hydrophobic interactions in nonpolar environments . |
Triazole Ring Modifications
| Compound Name | Triazole Substituents | Key Differences | Chemical/Biological Impact |
|---|---|---|---|
| N-(4-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 5-(2-methoxyphenyl) (vs. 5-cyclohexyl) | Methoxyphenyl (aromatic, planar) vs. cyclohexyl (non-aromatic, flexible) | Cyclohexyl enhances metabolic stability; methoxyphenyl may improve π-π stacking . |
| N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 5-furan-2-yl (vs. 5-cyclohexyl) | Furan (oxygen-containing heterocycle) introduces polarity | Potential for enhanced hydrogen bonding but reduced lipophilicity . |
Heterocyclic Core Replacements
| Compound Name | Core Structure | Key Differences | Functional Implications |
|---|---|---|---|
| N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | Thiazole (vs. triazole) | Thiazole has sulfur and nitrogen in a 5-membered ring | Thiazole may confer antibacterial activity but lower thermal stability . |
| 2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | Pyrimidine-tethered triazole | Pyrimidine introduces additional hydrogen-bonding sites | Enhanced enzyme inhibition potential (e.g., kinase targets) . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
